![molecular formula C11H19N3O9S B029417 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate CAS No. 21028-20-6](/img/structure/B29417.png)

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

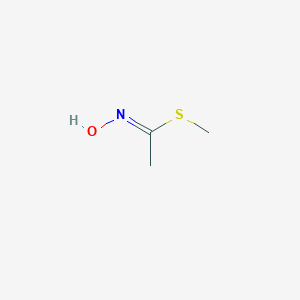

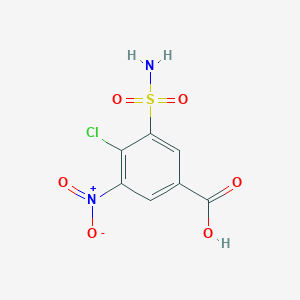

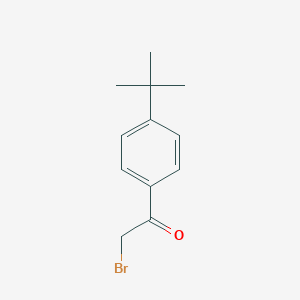

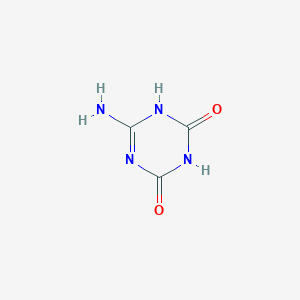

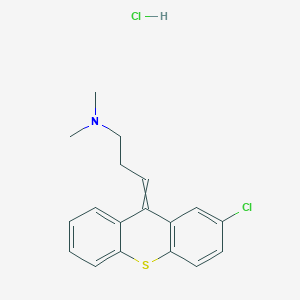

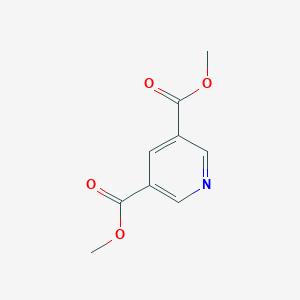

The chemical compound belongs to a class of compounds that have been extensively studied for their unique properties and potential applications in various fields of science. Research on similar compounds, such as pyrimidinones and hydrogen sulfate salts, has provided a foundation for understanding their synthesis, molecular structure, chemical reactions, and properties.

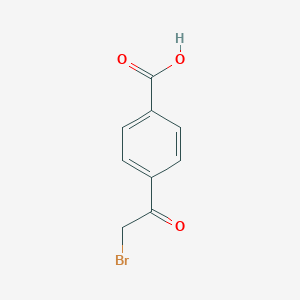

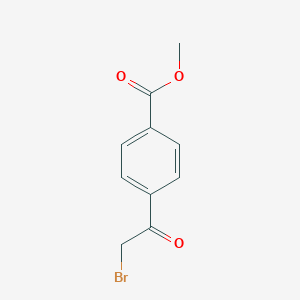

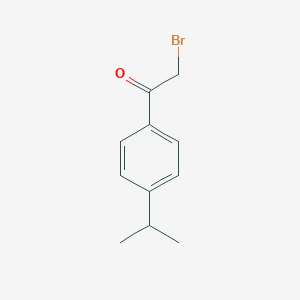

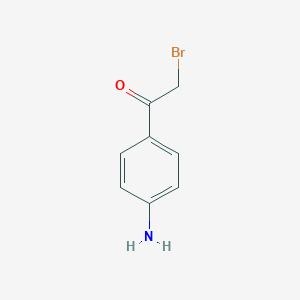

Synthesis Analysis

Synthesis of related compounds often involves catalytic systems that facilitate the formation of complex structures under solvent-free conditions or with minimal environmental impact. For example, 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been used as an effective catalytic system for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, demonstrating the potential for efficient and reusable catalysts in the synthesis of complex molecules (Kefayati, Asghari, & Khanjanian, 2012).

Molecular Structure Analysis

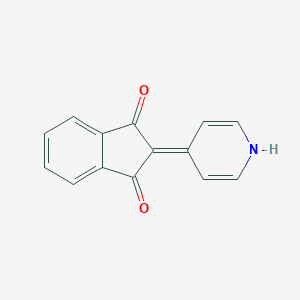

The molecular and crystal structures of related compounds have been determined using X-ray diffraction analysis, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These studies highlight the conformational flexibility of hydroxy derivatives and the role of hydrogen-bonded associates in crystal packing (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

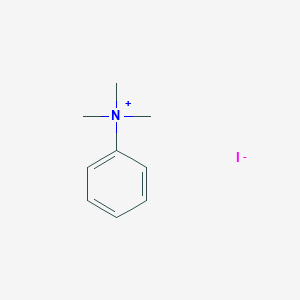

The chemical reactivity of related compounds can be influenced by their structure, as seen in the Dimroth rearrangement of 1,2-dihydro-2-imino-1-methylpyrimidine in the presence of different amines, leading to various rearrangement products (Brown, Ford, & Paddon-Row, 1968). Additionally, the presence of hydrogen sulfate groups in ionic liquids has been utilized as catalysts in synthesis reactions, showing the versatility of these compounds in facilitating chemical transformations (Khaligh, 2015).

Applications De Recherche Scientifique

Crystal Structure Analysis

3-Cyano-6-hydroxy-4-methyl-2-pyridone (CMP) demonstrates the significance of hydrogen bonding in crystal structures. Similar compounds like the one are used to study hydrogen bond patterns and crystal packing, which is influenced by solvents and coformers, leading to various molecular arrangements (Gerhardt & Bolte, 2015).

Catalysis in Organic Synthesis

1-Methyl-2-oxopyrrolidinium hydrogen sulfate ([Hpyro][HSO4]) has been used as a catalyst for the synthesis of highly substituted piperidines. This showcases the role of similar compounds in catalyzing multi-component reactions in organic synthesis, providing efficient pathways for complex molecular constructions (Sajadikhah et al., 2012).

Hydrogen Bonding in Molecular Networks

The study of thiamine tetraphenylborate monohydrate helps understand hydrogen bonding in two-dimensional networks. Compounds like the one mentioned are instrumental in researching hydrogen bond-driven molecular associations, crucial in crystal engineering and materials science (Hu et al., 2005).

Understanding Molecular Conformation and Packing

The molecular and crystal structures of hydroxy derivatives of hydropyridine provide insight into the impact of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing. Research on similar compounds offers valuable data on the behavior of molecules in crystalline forms, affecting various fields, including pharmaceuticals (Kuleshova & Khrustalev, 2000).

Role in Synthesizing Pyrimidinones

Metal hydrogen sulfates like M(HSO4)n are used to catalyze condensation reactions to synthesize dihydropyrimidin-2(1H)-ones. Such research highlights the importance of related compounds in facilitating chemical reactions under solvent-free conditions, contributing to greener chemistry practices (Niknam et al., 2007).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of a sugar molecule followed by the synthesis of a pyrimidine ring and subsequent deprotection of the sugar molecule. The final step involves the addition of a methyl group to the compound using methyl hydrogen sulfate.", "Starting Materials": [ "D-glucose", "Ethyl acetoacetate", "Urea", "Hydroxylamine hydrochloride", "Methyl hydrogen sulfate" ], "Reaction": [ "Protection of D-glucose with acetic anhydride", "Addition of ethyl acetoacetate to protected D-glucose to form a pyranose ring", "Conversion of pyranose ring to pyrimidine ring using urea and hydroxylamine hydrochloride", "Deprotection of sugar molecule using hydrochloric acid", "Addition of methyl group to pyrimidine ring using methyl hydrogen sulfate" ] } | |

Numéro CAS |

21028-20-6 |

Nom du produit |

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate |

Formule moléculaire |

C11H19N3O9S |

Poids moléculaire |

369.35 g/mol |

Nom IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate |

InChI |

InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |

Clé InChI |

MGSZKGKDQZQWAQ-BKZSBQMKSA-N |

SMILES isomérique |

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O |

SMILES |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |

SMILES canonique |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |

Apparence |

Assay:≥95%A crystalline solid |

Synonymes |

3-Methylcytidine Mono(Methyl Sulfate) Salt; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)